A Guide to the Structural Elucidation of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-
A Guide to the Structural Elucidation of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-
Foreword: The Imperative of Unambiguous Structural Confirmation
In the realms of chemical research and drug development, the precise molecular structure of a compound is its fundamental identity. An error in structural assignment can invalidate reams of biological data, compromise intellectual property, and lead to significant safety risks. The subject of this guide, Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-, is a polyfunctional molecule featuring hydroxyl, thioether, and ether moieties. Its structural complexity, while not extreme, presents an excellent case study for applying a multi-technique, orthogonal analytical approach. The presence of heteroatoms and flexible chains necessitates a rigorous, integrated strategy to prevent misinterpretation.
This document is structured not as a rigid protocol, but as a logical workflow. It moves from establishing the basic molecular formula to mapping the intricate connectivity of the atomic framework. We will explore the "why" behind each analytical choice, providing not just the steps, but the scientific rationale that transforms a set of spectral data into a validated, trustworthy molecular structure.
Molecular Overview and Proposed Structure
The IUPAC name "Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-" defines a specific arrangement of atoms. Before commencing any analysis, we must translate this name into a proposed chemical structure.
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Molecular Formula: C₈H₁₈O₃S₂
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Molecular Weight: 226.36 g/mol
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Key Functional Groups:
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Primary Alcohols (-CH₂OH) x 2
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Thioether (C-S-C) x 2
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Ether (C-O-C) x 1
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The proposed structure is visualized below. This model will serve as our primary hypothesis, which the subsequent analytical campaign is designed to either confirm or refute.
Caption: Proposed structure of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-.
The Integrated Analytical Workflow
No single analytical technique can provide absolute proof of structure for a molecule of this complexity. We must employ an orthogonal workflow where each method provides a unique and complementary piece of the structural puzzle.[1][2] The synergy between Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy forms the cornerstone of modern structural elucidation.[3][4]
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Defining the Elemental Composition
Expertise & Causality: The first step is to confirm the elemental formula. Low-resolution MS could yield a nominal mass of 226, but this is insufficient as multiple formulas could match. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) for a polar molecule like this, provides mass accuracy within parts-per-million (ppm). This precision is critical for distinguishing the correct formula (C₈H₁₈O₃S₂) from other isobaric possibilities, thereby providing a high degree of confidence in the elemental composition.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 mixture of methanol and deionized water.
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Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
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Ionization Mode: Positive ion mode is preferred to generate the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.
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Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.
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Mass Analyzer Settings:
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Mass Range: 50-500 m/z
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Resolution: >10,000 (FWHM)
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Internal Calibration: Use a known calibration standard to ensure mass accuracy.
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Data Acquisition: Acquire data for 2-3 minutes to obtain a stable signal and high-quality averaged spectrum.
Data Presentation: Expected High-Resolution Masses
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 227.0770 |
| [M+Na]⁺ | 249.0589 |
Note: The presence of both protonated and sodiated ions is common for molecules with ether and hydroxyl groups and adds confidence to the molecular weight assignment.
Infrared Spectroscopy: A Rapid Scan of Functional Groups
Expertise & Causality: While NMR and MS provide the core structural data, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid and inexpensive confirmation of the key functional groups.[2] The diagnostic power of FTIR lies in its ability to detect specific vibrational modes. For our target molecule, the most telling signal will be the broad O-H stretch from the alcohol groups, a feature absent in many potential impurities. We also expect to see C-H and C-O stretching frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
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Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
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Sample Scan: Acquire the sample spectrum.
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Parameters:
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Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
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Scans: Average of 16-32 scans for a good signal-to-noise ratio.
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Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Data Presentation: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H Stretch | Alcohol |
| 2950-2850 | C-H Stretch | Alkane |
| 1150-1050 | C-O Stretch | Ether & Alcohol |
NMR Spectroscopy: Mapping the Atomic Connectivity
Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of a molecule.[3] We will use a suite of experiments to build the structure piece by piece.
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¹H NMR: Identifies the number of unique proton environments and their neighboring protons (via spin-spin splitting).
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¹³C NMR: Identifies the number of unique carbon environments.
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2D COSY: Reveals which protons are coupled (i.e., on adjacent carbons).
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2D HSQC: Correlates each proton directly to the carbon it is attached to.
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2D HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to connect fragments across the non-protonated sulfur and oxygen atoms.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Scientist's Note: DMSO-d₆ is often chosen for molecules with hydroxyl groups as it allows for the observation of the -OH proton, which can exchange in other solvents.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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1D Experiments:
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Acquire a standard ¹H spectrum.
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Acquire a proton-decoupled ¹³C spectrum.
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2D Experiments:
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Acquire a phase-sensitive gradient COSY spectrum.
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Acquire a phase-sensitive gradient HSQC spectrum, optimized for ¹JCH ≈ 145 Hz.
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Acquire a gradient HMBC spectrum, optimized for long-range couplings (ⁿJCH ≈ 8 Hz).
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Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Label | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| HO -CH₂(a )-CH₂(b )-S- | ~3.70 | t | 4H | ~60.5 (Ca) |
| HO-CH₂(a )-CH₂ (b )-S- | ~2.75 | t | 4H | ~35.0 (Cb) |
| -S-CH₂(c )-CH₂(d )-O- | ~2.85 | t | 4H | ~32.0 (Cc) |
| -S-CH₂(c )-CH₂ (d )-O- | ~3.65 | t | 4H | ~70.0 (Cd) |
| -OH | Variable (e.g., ~2.5-4.5) | s (broad) | 2H | N/A |
Note: Chemical shifts are predictive and based on standard values for similar functional groups. Actual values may vary based on solvent and other factors.
Visualization of Key HMBC Correlations
The HMBC experiment is the ultimate arbiter of connectivity across heteroatoms. The diagram below illustrates the most critical correlations that would unambiguously confirm the proposed structure. For example, seeing a correlation from the protons on C(d) to the carbon C(c) across the ether oxygen is definitive proof of that fragment.
Caption: Key HMBC correlations confirming connectivity across the thioether linkage.
Final Structural Verification
The structural elucidation is complete when the data from all techniques converge to support a single, unambiguous structure.
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HRMS confirms the elemental formula is C₈H₁₈O₃S₂.
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FTIR confirms the presence of alcohol (-OH) functional groups.
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¹³C NMR shows the expected 4 unique carbon signals, consistent with the molecule's symmetry.
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¹H NMR shows 4 unique proton environments, with integrations and multiplicities matching the proposed structure.
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COSY confirms the -CH₂-CH₂- spin systems for all four ethyl units.
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HSQC links each proton signal to its corresponding carbon signal.
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HMBC provides the final, definitive proof by showing correlations across the sulfur and oxygen atoms, knitting the individual spin systems together in the correct sequence.
When all these conditions are met, the proposed structure of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- can be considered confirmed with a high degree of scientific certainty.
References
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U.S. Environmental Protection Agency. (n.d.). Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis-. Substance Details - SRS. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis-. NIST Chemistry WebBook. Retrieved from [Link]
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Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2845-2848. Retrieved from [Link]
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Note: General textbook reference, no direct URL)
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Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]
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Joshi, R. (2013). Answer to "How does one elucidate structure elucidation for phyto compounds?". ResearchGate. Retrieved from [Link]
